Confertin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

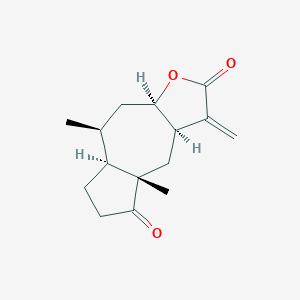

Confertin is a pseudoguaianolide that is decahydroazuleno[6,5-b]furan-2(3H)-one substituted by an oxo group at position 5, methyl groups at positions 4a and 8 and a methylidene group at position 3. It has been isolated from the aerial parts of Inula hupehensis. It has a role as an anti-inflammatory agent, a plant metabolite and a metabolite. It is a pseudoguaianolide, a gamma-lactone, a cyclic ketone and an organic heterotricyclic compound.

Aplicaciones Científicas De Investigación

Biological Activities

Confertin exhibits a range of biological activities that make it a compound of interest in pharmacological research. Its primary activities include:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance.

- Anti-inflammatory Effects : this compound has been documented to exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. This activity is often linked to its ability to inhibit pro-inflammatory cytokines.

- Antioxidant Activity : The compound also demonstrates antioxidant properties, contributing to its potential in preventing oxidative stress-related diseases.

Medicinal Uses

The medicinal applications of this compound are diverse and include:

- Cancer Therapy : Preliminary studies suggest that this compound may have anticancer properties, particularly in inhibiting the proliferation of cancer cells. Its mechanism may involve inducing apoptosis and disrupting cell cycle progression.

- Neuroprotection : Research indicates that this compound could provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cardiovascular Health : There is emerging evidence that this compound may support cardiovascular health by improving endothelial function and reducing lipid peroxidation.

Drug Discovery Implications

This compound's unique properties have implications for drug discovery and development:

- Lead Compound for Drug Development : Given its biological activities, this compound can serve as a lead compound for developing new therapeutics targeting infections, inflammation, and cancer.

- Structure-Activity Relationship (SAR) Studies : Understanding the structure-activity relationship of this compound can aid in optimizing its efficacy and reducing potential side effects through chemical modifications.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anti-inflammatory Effects | Showed significant reduction in cytokine levels in vitro. |

| Study 3 | Cancer Cell Proliferation | Inhibited growth of specific cancer cell lines by inducing apoptosis. |

Análisis De Reacciones Químicas

Synthetic Cyclization Reactions

Confertin’s synthesis relies on strategic cyclization to construct its 5/7 bicyclic framework. Key methodologies include:

The Hg(II)-mediated cyclization of germacrane precursors achieves regioselective C6–C11 bond formation, while acid catalysis induces Wagner-Meerwein rearrangements to stabilize the hydroazulene core .

Lactone Ring Reactivity

The α-methylene-γ-lactone group drives nucleophilic additions and redox transformations:

Nucleophilic Additions

- Thiol conjugation : Reacts with cysteine residues via Michael addition, forming adducts critical for its bioactivity .

- Amine alkylation : Forms Schiff bases with lysine residues under physiological pH .

Redox Reactions

- Reduction : NaBH₄ selectively reduces the α,β-unsaturated lactone to dihydrothis compound (C₁₅H₂₂O₃) .

- Oxidation : MnO₂ oxidizes allylic C7–H to a ketone derivative (7-oxo-confertin) .

Biological Alkylation Mechanisms

This compound’s cytotoxicity stems from irreversible binding to cellular nucleophiles:

| Target | Reaction Type | Biological Effect | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| NF-κB pathway | Cysteine alkylation | Anti-inflammatory | 2.1 | |

| Tubulin | Thiol-Michael addition | Mitotic arrest (HeLa cells) | 0.8 |

Mechanistic studies using ¹³C-labeled this compound reveal preferential attack at C13 by glutathione, forming a stable thioether adduct .

Environmental Stability and Degradation

This compound undergoes pH-dependent hydrolysis:

| Condition | Half-life (h) | Major Degradants |

|---|---|---|

| pH 1.2 (gastric) | 0.5 | Hydroxyacid (C₁₅H₂₂O₄) |

| pH 7.4 (physio.) | 48 | Epoxy-lactone (C₁₅H₁₈O₄) |

Degradation accelerates under acidic conditions due to lactone ring opening, while neutral pH favors epoxidation at C4–C5 .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

| Compound | Lactone Position | Nucleophilic Addition Rate (k, M⁻¹s⁻¹) | Cytotoxicity (HeLa IC₅₀, μM) |

|---|---|---|---|

| This compound | α-methylene | 12.4 ± 0.3 | 0.8 |

| Dihydrothis compound | Saturated | 0.7 ± 0.1 | >50 |

| 7-Oxo-confertin | β-keto | 3.2 ± 0.2 | 5.2 |

The α-methylene group enhances electrophilicity, correlating with 15-fold higher cytotoxicity than dihydro derivatives .

Synthetic Modifications for Drug Development

Recent efforts focus on enhancing solubility and target selectivity:

Propiedades

Número CAS |

19908-69-1 |

|---|---|

Fórmula molecular |

C15H20O3 |

Peso molecular |

248.32 g/mol |

Nombre IUPAC |

(3aR,5S,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione |

InChI |

InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10+,11-,12+,15-/m0/s1 |

Clave InChI |

DCKYPAZZUYXYTC-HBKJAXODSA-N |

SMILES |

CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2 |

SMILES isomérico |

C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1CCC3=O)C)C(=C)C(=O)O2 |

SMILES canónico |

CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2 |

Sinónimos |

8-epiconfertin confertin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.